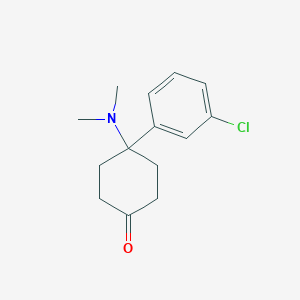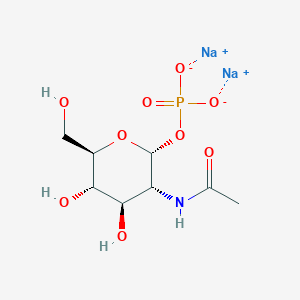
3,4-Dihydroxy-2-nitrobenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-2-nitrobenzyl alcohol is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two hydroxyl groups and a nitro group attached to a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-2-nitrobenzyl alcohol typically involves the nitration of catechol (1,2-dihydroxybenzene) followed by reduction and subsequent protection of the hydroxyl groups. One common method involves the following steps:
Nitration: Catechol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3,4-dihydroxy-2-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Protection: The hydroxyl groups are protected using a suitable protecting group, such as a benzyl group, to prevent unwanted side reactions.
Oxidation: The amino group is oxidized back to a nitro group using an oxidizing agent like hydrogen peroxide.
Deprotection: Finally, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxy-2-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Esterification: Carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
3,4-Dihydroxy-2-nitrobenzyl alcohol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-2-nitrobenzyl alcohol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxybenzyl alcohol: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrobenzyl alcohol: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.
4-Nitrocatechol: Similar structure but lacks the benzyl alcohol moiety.
Uniqueness
3,4-Dihydroxy-2-nitrobenzyl alcohol is unique due to the presence of both hydroxyl and nitro groups on the benzyl alcohol moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
4-(hydroxymethyl)-3-nitrobenzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-2,9-11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAYODWDHPTDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)




